1-(2-Methylpropoxy)propan-2-amine hydrochloride
Overview
Description
“1-(2-Methylpropoxy)propan-2-amine hydrochloride” is a chemical compound with the CAS Number: 1240529-05-8 . It has a molecular weight of 167.68 . The compound is typically stored at room temperature and appears as an oil .
Molecular Structure Analysis
The IUPAC name for this compound is 1-isobutoxy-2-propanamine hydrochloride . The InChI code is 1S/C7H17NO.ClH/c1-6(2)4-9-5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a molecular weight of 167.68 . It is an oil at room temperature . Unfortunately, other specific physical and chemical properties like boiling point, melting point, and density are not available in the search results.Scientific Research Applications
Conformational Analyses in Different Environments
- A study by Nitek et al. (2020) discusses the crystal structures of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives, offering insights into the conformational analyses of similar compounds in various environments. This research is relevant for understanding the structural properties and potential applications of 1-(2-Methylpropoxy)propan-2-amine hydrochloride in different contexts (Nitek et al., 2020).
Pharmacological Characterization
- Grimwood et al. (2011) conducted a study on 2-Methyl-N-((2′-(pyrrolidin-1-ylsulfonyl)biphenyl-4-yl)methyl)propan-1-amine, which shares structural similarities with 1-(2-Methylpropoxy)propan-2-amine hydrochloride. This research provides a pharmacological characterization of the compound, highlighting its potential applications in the field of pharmacology (Grimwood et al., 2011).
Hexadentate N3O3 Amine Phenol Ligands for Group 13 Metal Ions
- Liu et al. (1993) explored hexadentate N3O3 amine phenols, which are relevant to the study of 1-(2-Methylpropoxy)propan-2-amine hydrochloride due to their similar amine functional groups. This research provides insights into the potential application of such compounds in coordinating metal ions, significant in material science and coordination chemistry (Liu et al., 1993).
Synthesis of β-Aminoketones of the Adamantane Series
- Makarova et al. (2002) discuss the synthesis of β-Aminoketones, particularly relevant to 1-(2-Methylpropoxy)propan-2-amine hydrochloride in understanding the synthetic pathways and potential applications of such aminoketones in various fields, including medicinal chemistry (Makarova et al., 2002).
X-ray Structures and Computational Studies
- Nycz et al. (2011) conducted X-ray structural and computational studies of cathinones, which are structurally related to 1-(2-Methylpropoxy)propan-2-amine hydrochloride. This research is significant for understanding the molecular structure and potential applications of such compounds in various scientific domains (Nycz et al., 2011).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with it are H315, H319, and H335, suggesting it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and face thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
properties
IUPAC Name |
1-(2-methylpropoxy)propan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO.ClH/c1-6(2)4-9-5-7(3)8;/h6-7H,4-5,8H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAGHOCCSHBFCAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC(C)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylpropoxy)propan-2-amine hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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